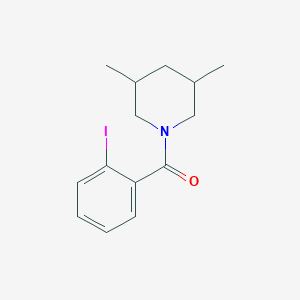![molecular formula C21H18N6O4S B12456365 (4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12456365.png)
(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one is a complex organic molecule that features a combination of aromatic rings, a thiazole ring, and a pyrazolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one typically involves multiple steps:
Formation of the diazenyl intermediate: This step involves the reaction of with in the presence of to form the diazonium salt, which is then coupled with under basic conditions to form the desired diazenyl intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable base, such as , to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one: can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as or , leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like or in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or as a component in dye-sensitized solar cells.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one depends on its application:
Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: In electronic applications, the compound may facilitate charge transfer processes due to its conjugated structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4-methoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one
- 4-[2-(4-chlorophenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one
Uniqueness
The unique combination of functional groups in 4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C21H18N6O4S |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
4-[(4-ethoxyphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H18N6O4S/c1-3-31-17-9-7-15(8-10-17)23-24-19-13(2)25-26(20(19)28)21-22-18(12-32-21)14-5-4-6-16(11-14)27(29)30/h4-12,25H,3H2,1-2H3 |
Clé InChI |
VUYJHCVNIGWCKB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12456294.png)


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)glycinamide](/img/structure/B12456302.png)
![4-[[4-[2-Cyano-3-oxo-3-[[3-(trifluoromethyl)phenyl]amino]-1-propen-1-yl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12456307.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12456315.png)
![2-chloro-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B12456325.png)
![(2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide](/img/structure/B12456331.png)
![6-(4-Fluorophenyl)-1-isopropyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid](/img/structure/B12456339.png)
![N-cyclohexyl-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12456359.png)
![1-(Morpholin-4-ylmethyl)-3'-(naphthalen-2-YL)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B12456379.png)
![3-Cyclopropyl-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12456382.png)
